molecular formula C20H15ClFN5OS B11255976 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11255976
M. Wt: 427.9 g/mol
InChI Key: KTVJGLOKLGGKIW-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the pyrrole ring and the sulfanyl group. The final step involves the acylation of the triazole derivative with 2-fluoroaniline.

    Preparation of Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Formation of Sulfanyl Group: The sulfanyl group is typically introduced through a nucleophilic substitution reaction using thiol reagents.

    Acylation: The final step involves the acylation of the triazole derivative with 2-fluoroaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyrrole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and pyrrole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and chlorophenyl groups but lacks the pyrrole ring and fluorophenylacetamide moiety.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in having a chlorophenyl group and a sulfur-containing heterocycle but differs in the overall structure and functional groups.

Uniqueness

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15ClFN5OS

Molecular Weight

427.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H15ClFN5OS/c21-15-9-7-14(8-10-15)19-24-25-20(27(19)26-11-3-4-12-26)29-13-18(28)23-17-6-2-1-5-16(17)22/h1-12H,13H2,(H,23,28)

InChI Key

KTVJGLOKLGGKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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